N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
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Overview
Description
“N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide” is a complex organic compound that features a benzodioxole ring, a fluorobenzoyl group, and a dioxinoquinoline structure. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide” would likely involve multiple steps, including the formation of the benzodioxole ring, the introduction of the fluorobenzoyl group, and the construction of the dioxinoquinoline core. Each step would require specific reagents and conditions, such as:
Formation of Benzodioxole Ring: This could involve the cyclization of a catechol derivative with a suitable dihalide under basic conditions.
Introduction of Fluorobenzoyl Group: This step might involve a Friedel-Crafts acylation reaction using a fluorobenzoyl chloride and an appropriate catalyst.
Construction of Dioxinoquinoline Core: This could be achieved through a series of condensation and cyclization reactions, possibly involving intermediates like quinoline derivatives and dioxane rings.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide” could undergo various types of chemical reactions, including:
Oxidation: The compound might be susceptible to oxidation at specific sites, such as the benzodioxole ring or the quinoline core.
Reduction: Reduction reactions could target the carbonyl groups within the structure.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings, particularly the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and the sites of reactivity within the molecule.
Scientific Research Applications
Chemistry
In chemistry, “N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide” could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent, given its complex structure and the presence of functional groups that are often associated with biological activity.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or advanced composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide” would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways Involved: Cellular pathways that are affected by the compound, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
- N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Uniqueness
The uniqueness of “N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide” lies in the specific combination of functional groups and the overall molecular architecture, which could confer unique chemical and biological properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19FN2O7/c28-16-3-1-15(2-4-16)26(32)19-12-30(13-25(31)29-17-5-6-21-22(9-17)37-14-36-21)20-11-24-23(34-7-8-35-24)10-18(20)27(19)33/h1-6,9-12H,7-8,13-14H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GONXQPVXFHMIKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=C(C=C4)F)CC(=O)NC5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19FN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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